molecular formula C13H15Cl2NO2 B1604107 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 300552-38-9

6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No. B1604107
M. Wt: 288.17 g/mol
InChI Key: SHMRWZNLGYJXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound with the empirical formula C13H17Cl2NO . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of 6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is 274.19 . The SMILES string representation of the molecule is ClC1=CC=C2OC3 (CCNCC3)CCC2=C1.Cl . The InChI key is SNCSIJMBJBJOMN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Activity

Research into spiro compounds, including those similar to 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, has demonstrated their potential in the synthesis of molecules with significant biological activities. For instance, Yamato et al. (1981) explored the synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues, finding several compounds that inhibited histamine release from isolated rat peritoneal mast cells. This suggests the role of such compounds in developing treatments for allergic reactions and other conditions involving mast cells (Yamato et al., 1981).

Antimicrobial and Antiviral Activities

Further research has highlighted the antimicrobial and antiviral potential of compounds structurally related to 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride. Priya et al. (2005) synthesized novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, demonstrating potent inhibitory activity against various pathogenic strains. This underscores the utility of such compounds in the development of new antimicrobial agents (Priya et al., 2005).

Drug Discovery and Molecular Dynamics

Compounds with the spiro-piperidine structure have been investigated for their therapeutic potential, including as inhibitors of enzymes or receptors relevant to diseases such as Alzheimer's. Research into the design, synthesis, and biological evaluation of novel cholinesterase inhibitors as anti-Alzheimer's agents, involving chroman-4-one derivatives, showcases the application of such compounds in drug discovery. This highlights their potential in modulating enzyme activity relevant to neurodegenerative diseases (Shamsimeymandi et al., 2019).

Structural and Molecular Analysis

The study of molecular structures, such as 4-carboxypiperidinium chloride, provides insight into the conformational dynamics and interactions of spiro compounds. This research contributes to a deeper understanding of how such compounds interact at the molecular level, informing their potential applications in medicinal chemistry and material science (Szafran et al., 2007).

properties

IUPAC Name

6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMRWZNLGYJXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624876
Record name 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride

CAS RN

300552-38-9
Record name 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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